Enhanced Lipophilicity vs. Unsubstituted Pyridazine Diamine
The 6-methyl substitution on the pyridazine core of N-(2-Aminoethyl)-N-(6-methylpyridazin-3-yl)amine directly influences its physicochemical properties compared to the unsubstituted analog N1-(pyridazin-3-yl)ethane-1,2-diamine (CAS 193473-68-6). Computed XLogP3-AA values show a significant increase in lipophilicity with the addition of the methyl group, which can impact membrane permeability and non-specific binding in biological assays [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.4 (XLogP3-AA) |
| Comparator Or Baseline | N1-(pyridazin-3-yl)ethane-1,2-diamine: XLogP3 value is expected to be more negative (more hydrophilic) due to lack of methyl group; specific computed value not available but class inference based on standard logP calculations. |
| Quantified Difference | N/A (Class-level inference based on structural difference and computed property) |
| Conditions | Computed property using XLogP3 3.0 algorithm as reported in PubChem (PubChem release 2019.06.18) |
Why This Matters
Differences in lipophilicity can critically alter a compound's behavior in drug discovery campaigns, influencing solubility, metabolic stability, and target engagement, thus making the 6-methyl derivative a distinct tool for specific SAR explorations.
- [1] PubChem. (2025). N-(2-Aminoethyl)-N-(6-methylpyridazin-3-yl)amine (CID 22118733). Computed Descriptors: XLogP3-AA = -0.4. National Center for Biotechnology Information. View Source
